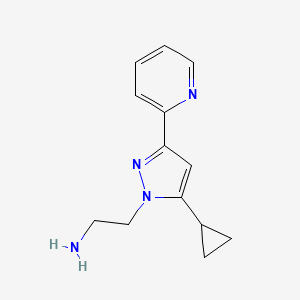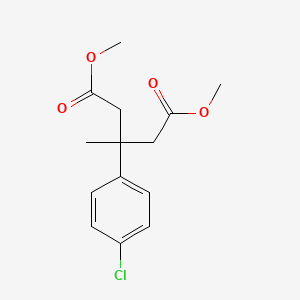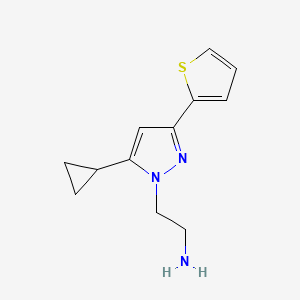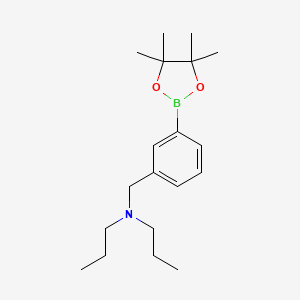
(3-(Diethylamino)-4,5-difluorophenyl)boronic acid
Overview
Description
(3-(Diethylamino)-4,5-difluorophenyl)boronic acid is a useful research compound. Its molecular formula is C10H14BF2NO2 and its molecular weight is 229.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (3-(Diethylamino)-4,5-difluorophenyl)boronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions for this process are generally mild and tolerant of various functional groups .
Biochemical Pathways
It’s worth noting that boronic acids play a significant role in synthetic chemistry, particularly in carbon-carbon bond-forming reactions like the suzuki-miyaura coupling . This reaction is widely applied in the synthesis of complex molecules, including pharmaceuticals .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their stability, solubility, and the presence of functional groups .
Result of Action
The result of its action in a suzuki-miyaura coupling reaction would be the formation of a new carbon-carbon bond . This can lead to the synthesis of complex molecules with potential applications in various fields, including pharmaceuticals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and the presence of diols .
Biochemical Analysis
Biochemical Properties
(3-(Diethylamino)-4,5-difluorophenyl)boronic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This compound is particularly effective in inhibiting serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, it can interact with other biomolecules such as sugars and amino acids, forming stable complexes that can be utilized in various biochemical assays .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. Furthermore, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly serine proteases, forming a covalent bond with the serine residue. This interaction inhibits the enzyme’s activity, preventing the hydrolysis of peptide bonds. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of proteasome activity and induction of apoptosis in cancer cells. These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the levels of key metabolites, including amino acids and nucleotides. These interactions can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. For example, in the nucleus, it can modulate gene expression by interacting with transcription factors, while in the cytoplasm, it can inhibit proteasome activity .
Properties
IUPAC Name |
[3-(diethylamino)-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BF2NO2/c1-3-14(4-2)9-6-7(11(15)16)5-8(12)10(9)13/h5-6,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVXDSDHGAUYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


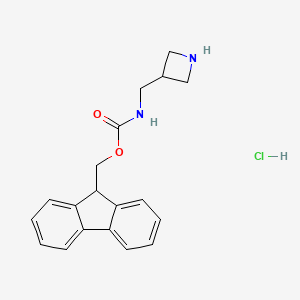
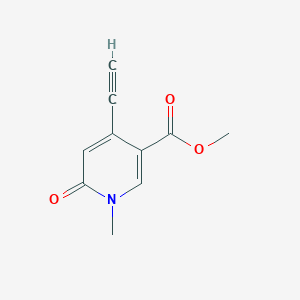

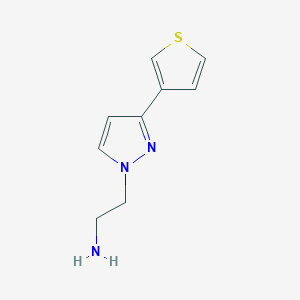
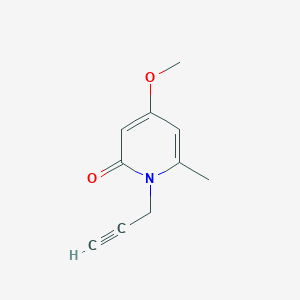
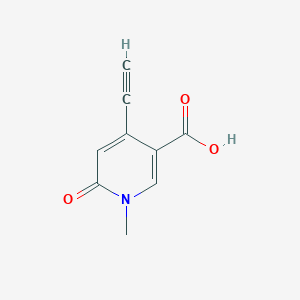

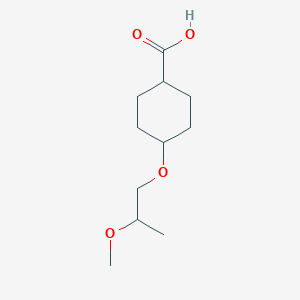

![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1472865.png)
